molecular formula C17H20N4O4S B2997155 1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide CAS No. 1105200-54-1

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide

Cat. No. B2997155
CAS RN: 1105200-54-1
M. Wt: 376.43
InChI Key: CBUNFDSVCHNEDP-UHFFFAOYSA-N
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Description

1-acetyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)indoline-5-sulfonamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a sulfonamide derivative of indoline that has shown promising results in various studies.

Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives have been evaluated for their inhibition of carbonic anhydrases, key enzymes involved in various physiological functions. Studies have demonstrated potent inhibition of mycobacterial beta-carbonic anhydrases Rv1284 and Rv3273 by sulfonamide derivatives, suggesting potential for developing antimycobacterial agents with alternative mechanisms of action (Güzel et al., 2009). Another study focused on membrane-impermeant low molecular weight sulfonamides, which showed selective in vivo inhibition of membrane-bound versus cytosolic carbonic anhydrase isozymes, indicating a novel approach for targeting specific enzyme isoforms (Scozzafava et al., 2000).

Antimicrobial Activity

The synthesis and biological evaluation of sulfonamide derivatives have shown significant antibacterial activities against various bacterial strains. Notably, specific compounds displayed high antibacterial activity, especially against Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa, highlighting the potential for these derivatives in combating bacterial infections (Dragostin et al., 2013).

Antioxidant Potential

The antioxidant activities of sulfonamide derivatives have been explored, with compounds showing excellent antioxidant activity in comparison with standard antioxidants. This suggests a promising avenue for the development of sulfonamide-based antioxidants for therapeutic applications (Göçer et al., 2013).

Enzyme Inhibition for Therapeutic Applications

Studies have also investigated sulfonamide derivatives as inhibitors of acetylcholinesterase and glutathione S-transferase, enzymes associated with neurodegenerative diseases and detoxification processes, respectively. The findings suggest that these compounds could serve as leads for the development of novel therapeutic agents targeting these enzymes (Taslimi et al., 2020).

Anticancer Potential

The inhibition of tumor-associated carbonic anhydrase isozyme IX by halogenated sulfonamide derivatives has been studied, revealing potent inhibitors that could be used as antitumor agents. This underscores the potential of sulfonamide derivatives in cancer therapy, offering a basis for the development of selective inhibitors targeting cancer-associated enzymes (Ilies et al., 2003).

properties

IUPAC Name

1-acetyl-N-[3-(6-oxopyridazin-1-yl)propyl]-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O4S/c1-13(22)20-11-7-14-12-15(5-6-16(14)20)26(24,25)19-9-3-10-21-17(23)4-2-8-18-21/h2,4-6,8,12,19H,3,7,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUNFDSVCHNEDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCCCN3C(=O)C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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